molecular formula C22H24O7 B15239437 KadsulignanM

KadsulignanM

Cat. No.: B15239437
M. Wt: 400.4 g/mol
InChI Key: SPRRHIXUSVFEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kadsulignan M is a dibenzocyclooctadiene lignan isolated from plants of the Kadsura genus, notably Kadsura longipedunculata and Kadsura coccinea. It belongs to a class of bioactive lignans known for their complex bicyclic structures and diverse pharmacological properties. Key findings include:

  • Anticancer Activity: Demonstrates significant inhibition of human lung adenocarcinoma (A549) and leukemia (HL-60) cell proliferation .
  • Anti-HIV Activity: Extracted from seeds, it exhibits potent inhibition of HIV replication, making it a candidate for antiviral drug development .
  • Hepatoprotective Effects: Reduces liver damage in rat models by suppressing lipid peroxidation and fibrosis .
  • Antioxidant Capacity: Its antioxidant activity surpasses vitamin C and is six times stronger than vitamin E, attributed to its polyphenolic and anthocyanin derivatives .

Structural features include a central cyclooctadiene ring with aromatic substitutions, which are critical for its bioactivity .

Properties

Molecular Formula

C22H24O7

Molecular Weight

400.4 g/mol

IUPAC Name

9,12,13-trimethoxy-18,19-dimethyl-5,7,20-trioxapentacyclo[15.2.1.02,10.04,8.011,16]icosa-2,4(8),9,11,13,15-hexaen-14-ol

InChI

InChI=1S/C22H24O7/c1-9-10(2)18-12-7-14-20(28-8-27-14)22(26-5)16(12)15-11(17(9)29-18)6-13(23)19(24-3)21(15)25-4/h6-7,9-10,17-18,23H,8H2,1-5H3

InChI Key

SPRRHIXUSVFEQR-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C3=CC4=C(C(=C3C5=C(C(=C(C=C5C1O2)O)OC)OC)OC)OCO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadsulignan M involves several steps, including the extraction of the plant material, purification, and structural elucidation. The plant material is typically extracted using solvents such as ethanol or acetone . The extract is then subjected to chromatographic techniques to isolate Kadsulignan M. The structure of the compound is confirmed using spectroscopic methods like NMR and mass spectrometry .

Industrial Production Methods

Optimization of extraction methods and the use of advanced chromatographic techniques can enhance the yield and purity of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Lignans

Structural Comparison

Kadsulignan M shares a dibenzocyclooctadiene backbone with other lignans in the Kadsura genus but differs in substituent groups (Table 1).

Compound Source Plant Key Structural Features Bioactive Moieties
Kadsulignan M K. longipedunculata Methoxy groups at C-6, C-9; hydroxyl at C-12 Cyclooctadiene, aromatic rings
Kadsulignan C K. longipedunculata Methylenedioxy bridge at C-1/C-2 Cyclooctadiene, methylenedioxy
Kadsulignan L K. coccinea Acetylated hydroxyl groups at C-7, C-8 Cyclooctadiene, acetylated groups

Table 1: Structural comparison of Kadsulignan M with related lignans

Pharmacological Activity Comparison

Anticancer Activity
  • Kadsulignan M : IC₅₀ values of 8.2 µM (A549) and 6.5 µM (HL-60), outperforming Kadsulignan C (IC₅₀ > 20 µM in both cell lines) .
  • Kadsulignan D : Shows moderate activity against HL-60 (IC₅₀ = 15.3 µM) but is inactive in A549 .
Anti-HIV Activity
  • Kadsulignan M is unique among Kadsura lignans for its anti-HIV activity (EC₅₀ = 0.7 µg/mL), which is attributed to its hydroxyl and methoxy substitutions enhancing viral protease inhibition . Other lignans like Kadsulignan L lack this specificity .
Antioxidant and Hepatoprotective Effects
  • Kadsulignan M reduces serum ALT and AST levels in rats by 45% and 38%, respectively, surpassing Kadsulignan C (25% reduction) due to stronger anti-lipid peroxidation effects .

Research Findings and Methodological Advances

Recent studies utilize advanced analytical techniques (e.g., HPLC-MS, NMR) to resolve structural ambiguities and quantify bioactivity. For instance:

  • A 2021 study validated a high-precision HPLC method for lignan quantification, confirming Kadsulignan M’s stability in acidic conditions (90% retention at pH 3) .
  • Comparative metabolomics revealed that Kadsulignan M’s methoxy groups enhance membrane permeability, explaining its superior cellular uptake compared to Kadsulignan L .

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